molecular formula C7H11NO2 B13027054 1-(2,5-Dimethyloxazol-4-yl)ethanol

1-(2,5-Dimethyloxazol-4-yl)ethanol

Cat. No.: B13027054
M. Wt: 141.17 g/mol
InChI Key: SBNXKDRCIUBQCT-UHFFFAOYSA-N
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Description

1-(2,5-Dimethyloxazol-4-yl)ethanol ( 940879-48-1) is a chiral chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . It belongs to the oxazole family, a class of heterocyclic compounds recognized for their significant presence in medicinal chemistry and their role as valuable intermediates in organic synthesis . Oxazole derivatives are frequently explored in pharmaceutical research for their diverse biological activities . This particular compound features an ethanol functional group attached to the 2,5-dimethyloxazole core, making it a potentially valuable chiral building block for the development of more complex molecules. Chiral alcohols are crucial scaffolds in the synthesis of various active pharmaceutical ingredients (APIs) . Researchers may utilize this compound in the synthesis of novel compounds or as a standard in analytical studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,5-dimethyl-1,3-oxazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-4(9)7-5(2)10-6(3)8-7/h4,9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNXKDRCIUBQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Physical Properties

The precise physical properties of 1-(2,5-Dimethyloxazol-4-yl)ethanol are not extensively documented in publicly accessible literature. However, some fundamental chemical data has been reported.

PropertyValue
CAS Number 940879-48-1 bldpharm.comaksci.com
Molecular Formula C₇H₁₁NO₂ bldpharm.com
Molecular Weight 141.17 g/mol bldpharm.com
Purity ≥ 95%
Melting Point Not Available
Boiling Point Not Available
Density Not Available

Comprehensive Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum for 1-(2,5-Dimethyloxazol-4-yl)ethanol would be expected to show distinct signals corresponding to the protons of the methyl groups on the oxazole (B20620) ring, the methyl group of the ethanol (B145695) substituent, the methine proton (CH), and the hydroxyl proton (OH). The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, quartet), and coupling constants (J, in Hz) would provide critical information about the electronic environment and connectivity of these protons. However, no experimental ¹H NMR data could be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals for the two methyl carbons on the oxazole ring, the carbons of the oxazole ring itself, the methine carbon, and the methyl carbon of the ethanol moiety would be anticipated at characteristic chemical shifts. This analysis is fundamental for confirming the carbon skeleton of the compound. Unfortunately, no experimental ¹³C NMR data are publicly available.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, helping to piece together the spin systems within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with the carbon signals of the atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are separated by two or three bonds, providing key information for assembling the complete molecular structure.

Without the foundational 1D NMR data, an analysis based on these advanced techniques cannot be performed.

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FTIR and Raman provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum of this compound would be expected to display characteristic absorption bands. Key absorptions would include a broad O-H stretch for the alcohol group (typically around 3300-3500 cm⁻¹), C-H stretching vibrations (around 2850-3000 cm⁻¹), a C=N stretch from the oxazole ring (around 1650 cm⁻¹), and C-O stretching vibrations (around 1050-1200 cm⁻¹). No experimental FTIR spectrum for this compound could be found.

Raman Spectroscopy

Raman spectroscopy, which is complementary to FTIR, would also provide insights into the molecular structure. It is particularly sensitive to non-polar bonds and symmetric vibrations. One would expect to observe signals for the C-C and C-N bonds within the oxazole ring and the various C-H bonds. As with the other techniques, no specific Raman data for this compound is available.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insight into its structure through the analysis of its fragmentation pattern upon ionization. While specific mass spectral data for this compound is not widely available in public databases, a theoretical analysis based on established fragmentation principles for alcohols and oxazole derivatives can provide a predictive framework for its mass spectrum.

Upon electron impact ionization, the molecule would form a molecular ion [M]•+. The molecular weight of this compound (C₇H₁₁NO₂) is 141.17 g/mol . Therefore, the molecular ion peak would be expected at an m/z (mass-to-charge ratio) of 141.

The fragmentation of the molecular ion would likely proceed through several key pathways characteristic of its functional groups:

Alpha-Cleavage: The bond adjacent to the oxygen atom of the ethanol substituent is a likely site for cleavage. Loss of a methyl radical (•CH₃) from the ethyl group is a common fragmentation for secondary alcohols, which would result in a significant fragment ion.

Dehydration: Alcohols readily undergo the loss of a water molecule (H₂O) under mass spectrometric conditions, which would lead to a peak at m/z [M-18].

Oxazole Ring Fragmentation: The oxazole ring itself can undergo characteristic cleavages. Fission of the ring could lead to various smaller fragment ions, providing further structural confirmation.

A detailed experimental mass spectrum would be necessary to confirm these predicted fragmentation pathways and to establish a definitive fragmentation fingerprint for this compound.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

Predicted Fragment Ionm/z (Mass-to-Charge Ratio)Corresponding Neutral Loss
[C₇H₁₁NO₂]•+ (Molecular Ion)141-
[C₆H₈NO₂]+126•CH₃
[C₇H₉NO]•+123H₂O
Further fragments< 123Various small molecules and radicals

Note: This table is predictive and awaits experimental verification.

X-ray Crystallography for Solid-State Structure Determination

Currently, there are no publicly accessible crystallographic databases containing the crystal structure of this compound. To obtain this crucial data, a single crystal of the compound suitable for X-ray diffraction analysis would need to be grown.

The process would involve:

Crystallization: Dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. Other techniques such as vapor diffusion or cooling crystallization could also be employed.

Data Collection: A suitable single crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced would be collected by a detector.

Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group. The atomic positions would then be determined using direct methods or Patterson methods, followed by refinement to yield a final, highly accurate structural model.

The resulting crystallographic data would be presented in a standardized format, including a Crystallographic Information File (CIF). Key parameters that would be determined are summarized in the hypothetical table below.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z (molecules per unit cell)4
Density (calculated) (g/cm³)Value
R-factorValue

Note: This table represents a hypothetical scenario, as experimental data is not currently available.

The elucidation of the crystal structure would provide invaluable insights into the molecular geometry, including the planarity of the oxazole ring and the conformation of the ethanol substituent relative to the ring. It would also reveal any hydrogen bonding interactions involving the hydroxyl group, which are critical in understanding the compound's solid-state packing and physical properties.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

DFT studies are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. Such a study on this compound would typically involve optimizing the molecular geometry to find the lowest energy structure. From this, electronic properties like total energy, bond lengths, bond angles, and dihedral angles would be determined, offering insights into the molecule's stability. However, no published DFT studies specifically detailing these parameters for this compound were found.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A detailed analysis for this compound would report these energy values and map the spatial distribution of these orbitals, but such specific data is not available.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution on a molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other chemical species. For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms of the oxazole ring as potential sites for electrophilic attack. Conversely, it would show electropositive regions, likely around the hydrogen atoms. Without specific computational results, a precise map and its corresponding potential values cannot be presented.

Conformational Analysis and Energetic Landscapes

Molecules with rotatable single bonds, such as the bond connecting the ethanol side chain to the oxazole ring in this compound, can exist in various conformations. A conformational analysis would identify the most stable conformers and the energy barriers between them, creating an energetic landscape. This information is crucial for understanding the molecule's flexibility and its preferred shapes in different environments. No studies detailing the potential energy surface or stable conformers for this specific molecule could be located.

Intermolecular Interaction Studies (e.g., solvent effects, hydrogen bonding)

The behavior of a molecule is significantly influenced by its interactions with its surroundings. The hydroxyl group of the ethanol substituent in this compound would be capable of forming hydrogen bonds, both as a donor and an acceptor. Studies in this area would investigate how the molecule interacts with solvents of varying polarity, which can affect its solubility, stability, and reactivity. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate these solvent effects. Research detailing these specific intermolecular interactions for this compound has not been found.

Synthesis of 1 2,5 Dimethyloxazol 4 Yl Ethanol

Strategies for the Construction of the 2,5-Dimethyloxazole Core

The formation of the 2,5-dimethyloxazole scaffold is a critical first step. Various synthetic strategies, ranging from traditional cyclization reactions to modern catalytic methods, can be employed.

Conventional Cyclization Approaches

Classical methods for oxazole (B20620) synthesis remain valuable for their reliability and scalability. These approaches typically involve the cyclization of acyclic precursors.

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino ketones. For the synthesis of a 2,5-disubstituted oxazole, the reaction would proceed with an appropriate 2-acylamino ketone precursor in the presence of a dehydrating agent like sulfuric acid or phosphorus pentachloride. While effective, yields can sometimes be moderate, though the use of polyphosphoric acid has been shown to improve them to 50-60%. ijpsonline.com

Fischer Oxazole Synthesis: Discovered by Emil Fischer, this synthesis involves the reaction of an equimolar amount of a cyanohydrin and an aromatic aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.com This method is particularly useful for producing 2,5-disubstituted oxazoles. ijpsonline.com

Bredereck Reaction: This approach synthesizes oxazole derivatives by reacting α-haloketones with amides. ijpsonline.com It is considered an efficient and economical process for preparing 2,4-disubstituted oxazoles, and an improved method uses α-hydroxyketones as the starting material. ijpsonline.com

Van Leusen Oxazole Synthesis: A versatile method that uses tosylmethyl isocyanide (TosMIC) as a key reagent. ijpsonline.commdpi.com It reacts with an aldehyde in a one-step reaction under mild, basic conditions to form 5-substituted oxazoles. ijpsonline.commdpi.com The process involves the formation of an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to yield the oxazole. mdpi.com

Conventional MethodKey ReactantsConditionsCommon Substitution Pattern
Robinson-Gabriel Synthesis2-Acylamino ketonesDehydrating agents (e.g., H₂SO₄, PCl₅)2,5-Disubstituted
Fischer Oxazole SynthesisCyanohydrins, Aromatic aldehydesAnhydrous HCl2,5-Disubstituted
Bredereck Reactionα-Haloketones, AmidesHeat2,4-Disubstituted
Van Leusen SynthesisAldehydes, Tosylmethyl isocyanide (TosMIC)Base (e.g., K₂CO₃)5-Substituted

Transition-Metal-Catalyzed Cycloaddition Reactions

Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze the formation of heterocyclic rings, offering high efficiency and selectivity.

Copper-Catalyzed Reactions: Copper catalysts have been employed for the synthesis of 2,5-disubstituted oxazoles from the reaction of 1-alkynes and acyl azides through a mild oxidative cyclization. tandfonline.com Another copper(II)-catalyzed method involves the oxidative cyclization of enamides to produce 2,5-disubstituted oxazoles via vinylic C-H bond functionalization at room temperature. organic-chemistry.org

Gold-Catalyzed Cycloisomerization: Gold catalysts can facilitate the cycloisomerization of propargylic amides to produce polysubstituted oxazoles with high efficiency under mild conditions. ijpsonline.comresearchgate.net The reaction proceeds through the initial cyclization to an oxazoline followed by isomerization to the oxazole. ijpsonline.com

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are instrumental in direct arylation reactions of oxazoles, allowing for the introduction of substituents at specific positions. organic-chemistry.org For instance, by using task-specific phosphine (B1218219) ligands, palladium-catalyzed C-5 arylation of oxazoles can be achieved in polar solvents. organic-chemistry.org The Suzuki-Miyaura coupling reaction, catalyzed by nickel or palladium, provides a one-pot method for producing 2,4,5-trisubstituted oxazoles from a carboxylic acid, an amino acid, and a dehydrating condensing agent. tandfonline.com

Catalytic MethodMetal CatalystKey Reactants/Reaction TypeAdvantages
Oxidative CyclizationCopper1-Alkynes and Acyl Azides or EnamidesMild conditions, High efficiency
CycloisomerizationGoldPropargylic AmidesHigh efficiency, Mild conditions
Cross-CouplingPalladium, NickelDirect Arylation, Suzuki-Miyaura CouplingHigh regioselectivity, One-pot synthesis

Green Chemistry Approaches in Oxazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the rate of reaction, often leading to higher yields and cleaner products in a shorter time frame compared to conventional heating. ijpsonline.com A microwave-assisted van Leusen synthesis has been reported for the efficient production of 5-aryl-1,3-oxazoles. mdpi.com

Ultrasound-Induced Synthesis: Sonication provides an alternative energy source for chemical reactions, often leading to improved yields and shorter reaction times. ijpsonline.com

Use of Green Solvents and Catalysts: The replacement of hazardous organic solvents with greener alternatives like water or ionic liquids is a key principle of green chemistry. ijpsonline.com For instance, a modified van Leusen reaction has been developed using water as a solvent in the presence of β-cyclodextrin. nih.gov Additionally, the use of natural clays (B1170129) as biocatalysts for the condensation of acetophenone (B1666503) derivatives to form oxazoles represents a green approach. tandfonline.com

Green ApproachTechnique/ReagentBenefits
Microwave-Assisted SynthesisMicrowave IrradiationFaster reaction rates, Higher yields, Cleaner products
Ultrasound-Induced SynthesisSonicationImproved yields, Shorter reaction times
Green Solvents/CatalystsWater, Ionic Liquids, Natural ClaysReduced use of hazardous substances, Environmentally benign

Regioselective Introduction of the Ethanol Side Chain

Once the 2,5-dimethyloxazole core is synthesized, the next crucial step is the introduction of the ethanol group at the C4 position.

Reduction of Carbonyl Precursors

A common and reliable method for introducing an ethanol side chain is through the reduction of a corresponding carbonyl precursor, such as 4-acetyl-2,5-dimethyloxazole.

Reducing Agents: A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of ketones to secondary alcohols. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, although it is less selective.

Reducing AgentReactivitySelectivityTypical Solvents
Sodium Borohydride (NaBH₄)MildHigh (ketones > esters, amides)Protic solvents (e.g., ethanol, methanol)
Lithium Aluminum Hydride (LiAlH₄)StrongLow (reduces most carbonyls)Aprotic solvents (e.g., THF, diethyl ether)

Direct Alkylation and Functionalization Methods

Directly introducing the ethanol side chain onto the pre-formed 2,5-dimethyloxazole ring presents a more convergent synthetic route.

Deprotonation and Alkylation: It is possible to selectively deprotonate the oxazole ring at a specific position to form a carbanion, which can then react with an electrophile. For instance, the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole at the C5 position with a strong base like lithium diisopropylamide (LDA) creates a reactive carbanion that can be alkylated. nih.gov While this example illustrates functionalization at C5, similar strategies could potentially be adapted for C4 functionalization of a 2,5-dimethyloxazole derivative under specific conditions or with appropriate directing groups.

Cross-Coupling Reactions: If a suitable handle, such as a halogen atom, is present at the C4 position of the 2,5-dimethyloxazole ring, palladium-catalyzed cross-coupling reactions, like the Suzuki or Negishi reaction, could be employed to introduce the desired two-carbon unit. This would typically involve reacting the 4-halo-2,5-dimethyloxazole with an appropriate organometallic reagent, such as a vinyl boronic ester followed by hydration, or a protected ethanol-derived organozinc reagent.

MethodKey StepReagentsPotential Challenges
Direct AlkylationC-H DeprotonationStrong Base (e.g., LDA), ElectrophileRegioselectivity, Ring-opening side reactions
Cross-CouplingC-X Bond FormationPalladium Catalyst, Organometallic ReagentSynthesis of C4-functionalized precursor

Stereoselective and Chiral

The primary route to chiral this compound involves the asymmetric reduction of the prochiral ketone, 4-acetyl-2,5-dimethyloxazole. The success of this transformation hinges on the use of chiral catalysts or biocatalysts that can effectively differentiate between the two enantiofaces of the carbonyl group.

Asymmetric catalysis provides a powerful tool for the synthesis of enantiomerically enriched alcohols from ketones. Two prominent methods, the Corey-Itsuno reduction and Noyori-type asymmetric transfer hydrogenation, are particularly applicable to the synthesis of heteroaromatic alcohols.

Corey-Itsuno (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst, typically generated in situ from a chiral amino alcohol and a borane (B79455) source (e.g., BH₃•THF). wikipedia.org The catalyst coordinates with the borane and the ketone substrate, organizing the transition state to favor hydride delivery to one specific face of the carbonyl. wikipedia.orgorganic-chemistry.org The stereochemical outcome is predictable based on the stereochemistry of the catalyst used. youtube.com While direct examples for 4-acetyl-2,5-dimethyloxazole are not prevalent in literature, the reduction is highly effective for a wide range of aryl-alkyl and heteroaryl-alkyl ketones, suggesting its applicability. wikipedia.orgnih.gov

Noyori Asymmetric Hydrogenation: Developed by Ryōji Noyori, this approach utilizes chiral ruthenium(II) complexes, often bearing diphosphine and diamine ligands (e.g., BINAP and DPEN), for the hydrogenation or transfer hydrogenation of ketones. wikipedia.org These catalysts are renowned for their high efficiency and enantioselectivity across a broad scope of substrates, including those with heterocyclic rings like furan (B31954) and thiophene. mdpi.comnih.gov The reaction can be performed under hydrogen pressure (asymmetric hydrogenation) or using a hydrogen donor like a formic acid/triethylamine mixture or 2-propanol (asymmetric transfer hydrogenation). mdpi.comacs.org Given the successful application of these catalysts for various heteroaryl ketones, they represent a highly promising strategy for the stereoselective synthesis of this compound. researchgate.net

Table 1: Representative Catalytic Systems for Asymmetric Ketone Reduction Note: These are examples based on analogous heteroaryl ketone reductions and are expected to be applicable to 4-acetyl-2,5-dimethyloxazole.

Catalyst System Reducing Agent Typical Conditions Expected Product Configuration
(S)-CBS Catalyst BH₃•THF THF, -20 to 25 °C (S)-alcohol
(R)-CBS Catalyst BH₃•THF THF, -20 to 25 °C (R)-alcohol
RuCl(S,S)-TsDPEN HCOOH/NEt₃ CH₂Cl₂, 28 °C (R)-alcohol
RuCl(R,R)-TsDPEN HCOOH/NEt₃ CH₂Cl₂, 28 °C (S)-alcohol

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral alcohols. This approach utilizes whole microbial cells (e.g., baker's yeast, Pichia, Candida) or isolated enzymes, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), to perform asymmetric reductions. These biocatalytic reductions are prized for their exceptional enantioselectivity (often >99% ee) and their ability to operate under mild aqueous conditions. researchgate.net

The process involves incubating the substrate, 4-acetyl-2,5-dimethyloxazole, with the biocatalyst. A co-factor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NAD(P)H), is required for the hydride transfer and is continuously regenerated by the metabolic processes of the whole cell or by adding a co-substrate (e.g., isopropanol) in systems using isolated enzymes. A wide variety of aryl ketones have been successfully reduced using this methodology, demonstrating the broad applicability and robustness of biocatalytic approaches. kthmcollege.ac.in

Table 2: Examples of Biocatalytic Reduction of Prochiral Ketones Note: These examples illustrate the capability of biocatalytic systems for producing chiral alcohols from substrates analogous to 4-acetyl-2,5-dimethyloxazole.

Biocatalyst (Organism/Enzyme) Substrate Example Product Configuration Enantiomeric Excess (ee)
Saccharomyces cerevisiae (Baker's Yeast) Acetophenone (S)-1-Phenylethanol >99%
Candida and Pichia species 2-Bromo-4-fluoroacetophenone (S)-alcohol >99% kthmcollege.ac.in
Ketoreductase (KRED) Ethyl 4-chloro-3-oxobutanoate (S)-alcohol >99%
Alcohol Dehydrogenase (ADH) 2-Chloro-1-(6-fluorochroman-2-yl)ethan-1-one (R)- or (S)-alcohol >99% nih.gov

Derivatization Strategies from this compound

Once synthesized, the chiral alcohol can be further modified at either the hydroxyl group or the oxazole ring itself to generate a library of new compounds for further investigation.

The secondary hydroxyl group of this compound is a versatile handle for a variety of functional group interconversions. Standard alcohol derivatization reactions can be readily applied.

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) yields the corresponding esters. This is a common method for creating prodrugs or modifying the pharmacokinetic properties of a molecule.

Etherification: Formation of ethers can be achieved under various conditions. For example, the Williamson ether synthesis involves deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide.

Oxidation: Oxidation of the secondary alcohol would regenerate the starting ketone, 4-acetyl-2,5-dimethyloxazole.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) and subsequently displaced by a variety of nucleophiles to introduce new functionalities.

Table 3: Common Reagents for Hydroxyl Group Derivatization

Transformation Reagent(s) Product
Esterification Acetyl chloride, Pyridine Acetate ester
Etherification NaH, then CH₃I Methyl ether
Tosylation p-Toluenesulfonyl chloride (TsCl), Pyridine Tosylate
Halogenation SOCl₂ Chloroalkane

The 2,5-dimethyloxazole ring, while aromatic, possesses unique reactivity that can be exploited for further diversification. The ring is generally stable but can undergo specific transformations.

Lithiation: While the C-2 proton of an unsubstituted oxazole is the most acidic, the presence of methyl groups offers sites for lateral lithiation. Studies on 3,5-dimethylisoxazole (B1293586) have shown that strong bases like n-butyllithium can deprotonate the C-5 methyl group. cdnsciencepub.com This creates a powerful nucleophile that can react with various electrophiles (e.g., CO₂, alkyl halides), allowing for the elongation of the C-5 substituent.

Cycloaddition Reactions: Oxazoles can function as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles. acs.org This reaction typically leads to the formation of a pyridine ring after the initial cycloadduct undergoes a retro-Diels-Alder reaction to lose water or another small molecule. researchgate.net This transformation provides a pathway to convert the oxazole scaffold into a completely different heterocyclic system.

Ring Conversion: Under certain conditions, the oxazole ring can be converted into other five-membered heterocycles. For example, reaction with hydrazines can lead to the formation of pyrazoles, and treatment with ammonia (B1221849) or its equivalents can yield imidazoles, often through a ring-opening/ring-closing mechanism. tandfonline.comorganic-chemistry.org

Table 4: Potential Transformations of the Substituted Oxazole Ring

Reaction Type Reagent(s) Potential Outcome
Lateral Lithiation n-Butyllithium, then an electrophile (E+) Functionalization of a methyl group
Diels-Alder Cycloaddition Maleic anhydride Formation of a substituted pyridine ring
Ring Conversion to Pyrazole (B372694) Hydrazine (NH₂NH₂) Formation of a pyrazole derivative tandfonline.com
Ring-Opening Strong reducing agents or specific reagents like POCl₃ on N-oxides Formation of acyclic products researchgate.nettandfonline.com

Mechanistic Pathways and Reactivity Studies of 1 2,5 Dimethyloxazol 4 Yl Ethanol and Its Analogs

Elucidation of Reaction Mechanisms in Synthetic Transformations

The elucidation of reaction mechanisms provides critical insights into the step-by-step processes of chemical transformations. For substituted oxazoles like 1-(2,5-dimethyloxazol-4-yl)ethanol, understanding these mechanisms is key to predicting reaction outcomes and optimizing synthetic routes.

Kinetic Studies of Key Reaction Steps

In hypothetical transformations of this compound, kinetic studies would involve monitoring the concentration of reactants and products over time. For instance, in an oxidation reaction of the hydroxyl group, the rate could be followed by observing the disappearance of the starting material or the appearance of the corresponding ketone. The data obtained from such studies would allow for the formulation of a rate law, which mathematically expresses the reaction rate in terms of the concentrations of the species involved.

Identification of Rate-Determining Steps and Transition States

The rate-determining step is the bottleneck of a chemical reaction and understanding it is crucial for optimizing reaction conditions. organic-chemistry.orgwikipedia.org This is the step with the highest energy transition state in the reaction profile. A transition state is a high-energy, transient configuration of atoms that exists as reactants are converted to products.

Reactivity of the Oxazole (B20620) Ring System

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. Its aromatic character is less pronounced than that of imidazole, rendering it susceptible to a variety of reactions. wikipedia.org The reactivity of the oxazole ring in this compound is influenced by the electronic effects of its substituents.

Nucleophilic and Electrophilic Substitution Patterns

The positions on the oxazole ring exhibit different reactivities towards nucleophilic and electrophilic attack.

Electrophilic Substitution: Electrophilic substitution on the oxazole ring is generally difficult unless the ring is activated by electron-releasing substituents. pharmaguideline.comnumberanalytics.com The order of reactivity for electrophilic attack is typically C4 > C5 > C2. pharmaguideline.com In this compound, the methyl groups at C2 and C5 are electron-donating, which should activate the ring towards electrophiles. The 1-hydroxyethyl group at C4 is also generally considered to be an activating group. Therefore, electrophilic substitution would be expected to occur, with the position of attack being influenced by the directing effects of all three substituents.

Nucleophilic Substitution: Nucleophilic substitution reactions on the parent oxazole are rare. tandfonline.com However, they can occur if a good leaving group is present on the ring, particularly at the C2 position. wikipedia.orgcutm.ac.in The C2 position is the most electron-deficient and therefore the most susceptible to nucleophilic attack. pharmaguideline.com In the absence of a leaving group, strong nucleophiles can lead to ring-opening reactions rather than substitution. pharmaguideline.com

Table 1: General Reactivity Patterns of the Oxazole Ring

Reaction TypePreferred Position(s)Influence of Substituents
Electrophilic SubstitutionC4 > C5 > C2 pharmaguideline.comActivated by electron-donating groups. pharmaguideline.comnumberanalytics.com
Nucleophilic SubstitutionC2 wikipedia.orgpharmaguideline.comcutm.ac.inRequires a good leaving group. wikipedia.orgcutm.ac.in
DeprotonationC2 wikipedia.orgLeads to ring-opening in the absence of trapping agents. wikipedia.org

Cycloaddition and Rearrangement Reactions

Oxazoles can participate in cycloaddition reactions, most notably as dienes in Diels-Alder reactions. wikipedia.orgcutm.ac.in This reactivity is facilitated by electron-donating substituents on the oxazole ring. pharmaguideline.com The resulting cycloadducts can then be transformed into other heterocyclic systems, such as pyridines. wikipedia.orgresearchgate.net For this compound, the presence of three activating groups would likely enhance its reactivity as a diene in Diels-Alder reactions.

Oxazoles can also undergo various rearrangement reactions. One notable example is the Cornforth rearrangement, which involves the thermal rearrangement of 4-acyloxazoles. wikipedia.org While not directly applicable to this compound itself, this highlights the potential for skeletal rearrangements within the oxazole framework under specific conditions.

Role of the Hydroxyl Group in Chemical Transformations

The hydroxyl group in the 1-hydroxyethyl substituent at the C4 position of the oxazole ring introduces a site of significant chemical reactivity. ncert.nic.in This functional group can undergo a variety of transformations, which can be used to further functionalize the molecule.

The hydroxyl group is a nucleophile and can react with electrophiles. It can be acylated, alkylated, or converted into a better leaving group, such as a tosylate, to facilitate subsequent nucleophilic substitution reactions. nih.gov

Furthermore, the hydroxyl group can be oxidized to the corresponding ketone, 4-acetyl-2,5-dimethyloxazole. This transformation opens up another avenue for chemical modification, as the resulting ketone can undergo reactions typical of carbonyl compounds.

The presence of the hydroxyl group can also influence the reactivity of the oxazole ring itself. For instance, it can participate in intramolecular reactions or direct the regioselectivity of reactions on the ring through steric or electronic effects. The proximity of the hydroxyl group to the oxazole ring might allow for intramolecular hydrogen bonding, which could subtly alter the ring's electronic properties and reactivity.

Table 2: Potential Transformations of the Hydroxyl Group

Reaction TypeReagent/ConditionsProduct Type
Oxidatione.g., PCC, Swern oxidationKetone
Acylatione.g., Acetyl chloride, Acetic anhydrideEster
Alkylatione.g., Alkyl halide with a baseEther
Conversion to Leaving Groupe.g., Tosyl chloride, SOCl2Tosylate, Chloride

Applications of 1 2,5 Dimethyloxazol 4 Yl Ethanol in Organic Synthesis

Utilization as a Versatile Synthetic Intermediate

The structural features of 1-(2,5-dimethyloxazol-4-yl)ethanol, namely the presence of a hydroxyl group and a substituted oxazole (B20620) ring, render it a highly adaptable intermediate in multi-step synthetic sequences. The hydroxyl moiety can be readily transformed into a range of other functional groups, or it can participate in coupling reactions, while the oxazole ring can be involved in various cycloaddition and rearrangement reactions.

The versatility of this compound is highlighted by its use in the synthesis of more elaborate molecules. The oxazole core, for instance, can be seen as a masked carboxylic acid or a dipeptide isostere, providing a strategic advantage in the synthesis of peptidomimetics and natural product analogues. The methyl groups on the oxazole ring offer steric and electronic tuning, influencing the reactivity of the heterocyclic system.

PropertyValue
Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS Number 940879-48-1
Key Functional Groups Hydroxyl, 2,5-dimethyloxazole (B1606727)

This table provides a summary of the key chemical properties of this compound.

Role as a Building Block for Complex Heterocyclic Systems.nih.govnih.gov

The synthesis of complex heterocyclic systems is a central theme in modern drug discovery and materials science. nih.govnih.gov this compound serves as a valuable starting material for the construction of such frameworks. The inherent reactivity of the oxazole ring allows for its participation in reactions that expand or transform the heterocyclic core.

For example, the oxazole moiety can undergo Diels-Alder reactions with various dienophiles, leading to the formation of highly substituted pyridine (B92270) derivatives after a subsequent retro-Diels-Alder cascade. Furthermore, the hydroxyl group can be used to tether the oxazole unit to other molecular fragments, setting the stage for intramolecular cyclizations that yield fused or bridged heterocyclic systems. The strategic placement of the ethanol (B145695) side chain at the C4 position of the oxazole ring is crucial for these transformations, providing the necessary linker length and conformational flexibility for efficient ring closure.

Research has demonstrated the utility of oxazole-containing building blocks in the synthesis of natural products and their analogues. The ability to construct complex scaffolds from relatively simple precursors like this compound underscores the efficiency and elegance of modern synthetic strategies.

Development of Diversity Scaffolds for Chemical Libraries.nih.govnih.gov

The creation of chemical libraries populated with diverse molecular scaffolds is a cornerstone of high-throughput screening and drug discovery. nih.govnih.gov The concept of "scaffold diversity" is critical for exploring a wide range of chemical space and increasing the probability of identifying novel bioactive compounds. nih.gov this compound is an attractive starting point for the development of such diversity-oriented syntheses.

By leveraging the reactivity of both the hydroxyl group and the oxazole ring, a multitude of distinct molecular frameworks can be generated from this single precursor. For instance, the hydroxyl group can be derivatized with a library of carboxylic acids to create a collection of esters, each with unique physicochemical properties. Simultaneously, the oxazole ring can be subjected to a variety of chemical transformations to generate different heterocyclic cores.

This divergent synthetic approach allows for the rapid generation of a large number of structurally diverse compounds from a common intermediate. The resulting chemical libraries can then be screened against various biological targets to identify new lead compounds for drug development. The use of this compound in this context exemplifies the power of scaffold-based approaches in modern medicinal chemistry.

Synthetic StrategyResulting ScaffoldPotential Application
Esterification of the hydroxyl groupDiverse ester libraryProbing enzyme active sites
Diels-Alder reaction of the oxazole ringSubstituted pyridinesAgrochemicals, Pharmaceuticals
Intramolecular cyclizationFused heterocyclic systemsMaterials science, Drug discovery

This interactive table illustrates the potential synthetic pathways and applications stemming from this compound for the creation of diverse chemical scaffolds.

Future Perspectives in Research on 1 2,5 Dimethyloxazol 4 Yl Ethanol

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. rsc.orgskpharmteco.com Traditional methods for synthesizing oxazole (B20620) rings can sometimes involve harsh reagents and produce significant waste. Future research into the synthesis of 1-(2,5-Dimethyloxazol-4-yl)ethanol is likely to focus on novel and sustainable routes that prioritize atom economy, energy efficiency, and the use of greener solvents and catalysts. rsc.orgnih.gov

One promising avenue is the advancement of one-pot multicomponent reactions. For instance, a modified van Leusen oxazole synthesis, which traditionally uses tosylmethyl isocyanide (TosMIC), could be adapted. nih.gov A sustainable approach might involve the reaction of 2,3-butanedione (B143835) with acetaldehyde (B116499) ammonia (B1221849), followed by cyclization and reaction with a suitable acetyl equivalent under green conditions.

Catalysis will play a central role in these new routes. The use of heterogeneous catalysts, which can be easily recovered and reused, is a key principle of green chemistry. rsc.org Research could explore the use of solid-supported acid or base catalysts or even biocatalysts to improve the environmental profile of the synthesis. Electrochemical synthesis also presents a green alternative, avoiding the need for chemical oxidants or reducing agents.

The choice of solvent is another critical factor. skpharmteco.com Moving away from traditional volatile organic compounds (VOCs) towards greener alternatives like water, ethanol (B145695), or ionic liquids could significantly reduce the environmental impact of the synthesis. rsc.orgskpharmteco.com

Table 1: Potential Green Approaches for the Synthesis of this compound

ApproachKey FeaturesPotential Advantages
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reaction rates.Reduced reaction times, increased yields, and often cleaner reactions. nih.gov
Ultrasound-Assisted Synthesis Application of ultrasonic waves to enhance chemical reactivity.Can lead to higher yields and shorter reaction times under milder conditions. nih.gov
Catalysis Use of biocatalysts, phase-transfer catalysts, or recyclable heterogeneous catalysts.High selectivity, mild reaction conditions, and reduced waste. rsc.org
Green Solvents Replacement of hazardous solvents with water, ethanol, or ionic liquids.Improved safety and reduced environmental pollution. rsc.orgskpharmteco.com

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure and properties of this compound is crucial for any future applications. While standard spectroscopic methods provide basic characterization, advanced techniques can offer deeper insights.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, especially for confirming the connectivity of the ethanol substituent to the oxazole ring. harvard.eduyoutube.com

COSY (Correlation Spectroscopy) would reveal the coupling between the hydroxyl proton, the methine proton, and the methyl protons of the ethanol group.

HSQC (Heteronuclear Single Quantum Coherence) would directly correlate each proton to its attached carbon, confirming the C-H bonds. youtube.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations over two to three bonds, which is critical for establishing the connection between the ethanol side chain and the C4 position of the oxazole ring. youtube.comyoutube.com

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition with high accuracy and aiding in the identification of any potential impurities. mit.eduresearchgate.net

Single-Crystal X-ray Diffraction would be the definitive method for determining the precise three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.comiosrjournals.org Obtaining suitable crystals for this analysis would be a key objective.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueData TypePredicted Values / Key Features
¹H NMR Chemical Shift (δ)Signals corresponding to two oxazole methyl groups, an ethyl group (CH and CH₃), and a hydroxyl proton.
¹³C NMR Chemical Shift (δ)Resonances for the oxazole ring carbons (C2, C4, C5) and the ethanol side chain carbons.
2D NMR (HMBC) Key CorrelationCorrelation between the methine proton of the ethanol group and the C4 and C5 carbons of the oxazole ring. youtube.comyoutube.com
HRMS (ESI+) m/z[M+H]⁺ ion corresponding to the exact mass of C₇H₁₁NO₂. mit.edu
IR Spectroscopy Wavenumber (cm⁻¹)Characteristic broad O-H stretch, C-H stretches, and C=N/C=C stretches of the oxazole ring.

Enhanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, complementing experimental work. irjweb.com For this compound, enhanced computational modeling can provide valuable insights that guide future experimental studies.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of organic molecules. mdpi.comirjweb.com DFT calculations could be employed to:

Optimize the molecular geometry: Predicting the most stable three-dimensional conformation of the molecule, including bond lengths and angles. irjweb.com

Calculate spectroscopic data: Simulating NMR and IR spectra to aid in the interpretation of experimental data.

Determine electronic properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com

Map the electrostatic potential: Identifying electron-rich and electron-poor regions of the molecule, which can predict sites for electrophilic and nucleophilic attack.

By combining these computational predictions with experimental results, a much deeper understanding of the chemical nature of this compound can be achieved. This synergy between theory and experiment is crucial for accelerating the discovery and development of new chemical entities and reactions.

Table 3: Key Parameters from Computational Modeling for this compound

Computational MethodParameterSignificance
DFT (e.g., B3LYP/6-311G++) Optimized GeometryProvides predicted bond lengths and angles for the most stable conformation. irjweb.com
DFT HOMO-LUMO Energy GapIndicates chemical reactivity and stability; a smaller gap suggests higher reactivity. irjweb.com
DFT Electrostatic Potential MapVisualizes electron density distribution, predicting sites of reactivity.
TD-DFT Calculated UV-Vis SpectrumPredicts electronic transitions and absorption wavelengths.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.